trans-Benzo[a]pyrene-4,5-dihydrodiol

Cell Transformation C3H10T1/2 Carcinogenesis

trans-Benzo[a]pyrene-4,5-dihydrodiol (trans-B[a]P-4,5-diol) is the racemic K-region dihydrodiol metabolite of benzo[a]pyrene essential for quantifying B[a]P metabolism via the K-region pathway. Unlike the 7,8-dihydrodiol, it induces DNA damage and cellular transformation in the absence of stable covalent DNA adducts. Procure as a certified reference material (≥98% purity) for HPLC/LC-MS/GC-MS calibration, microsomal incubation quantification, and as a defined substrate for generating downstream bis-diol metabolites and stable polar DNA adducts. Ideal for C3H10T1/2 cell morphological transformation assays and SAR genotoxicity calibration studies.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 62600-10-6
Cat. No. B12342375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Benzo[a]pyrene-4,5-dihydrodiol
CAS62600-10-6
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O
InChIInChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1
InChIKeyOYOQHRXJXXTZII-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Benzo[a]pyrene-4,5-dihydrodiol (CAS 62600-10-6): A Critical K-Region Metabolite Standard for Polycyclic Aromatic Hydrocarbon Research Procurement


trans-Benzo[a]pyrene-4,5-dihydrodiol (CAS 62600-10-6), also known as trans-B[a]P-4,5-diol, is a K-region dihydrodiol metabolite of the prototypical environmental carcinogen benzo[a]pyrene (B[a]P) [1]. Its molecular formula is C20H14O2, with a molecular weight of 286.3 g/mol, and it is primarily available as a racemic (±) mixture of the (4R,5R) and (4S,5S) enantiomers . As a research compound, it serves as an essential analytical standard for quantifying B[a]P metabolism via the K-region pathway and as a substrate for studying its subsequent biotransformation [2].

Why trans-Benzo[a]pyrene-4,5-dihydrodiol Cannot Be Replaced by Generic B[a]P Metabolites or Analogs in Genotoxicity and Metabolic Fate Studies


Substituting trans-benzo[a]pyrene-4,5-dihydrodiol with other B[a]P metabolites like the more potent 7,8-dihydrodiol or the parent compound B[a]P itself fundamentally alters experimental outcomes and interpretations. The K-region 4,5-dihydrodiol exhibits a distinct genotoxicity profile characterized by DNA damage and cellular transformation in the absence of stable covalent DNA adducts [1]. Furthermore, its metabolic fate is unique: it undergoes further oxidation to yield specific bis-diols that can serve as precursors to stable DNA adducts [2]. Using a non-K-region analog would bypass these specific pathways, leading to erroneous conclusions about detoxification versus bioactivation mechanisms and the overall carcinogenic process.

Quantitative Differentiation Guide for trans-Benzo[a]pyrene-4,5-dihydrodiol Procurement: Comparative Data vs. B[a]P and Metabolic Analogs


Indistinguishable Cellular Transformation Potency from Parent Carcinogen B[a]P

In a direct head-to-head study in C3H10T1/2 mouse embryo fibroblasts, trans-B[a]P-4,5-diol and the parent compound B[a]P exhibited indistinguishable morphological cell transforming activities, producing both Type II and Type III foci [1]. The dose-response curves for transformation and cytotoxicity were superimposable.

Cell Transformation C3H10T1/2 Carcinogenesis

Unique Genotoxicity Mechanism: DNA Damage without Detectable Covalent Adducts vs. B[a]P

Despite inducing significant DNA damage in the comet assay, trans-B[a]P-4,5-diol produced no detectable stable covalent DNA adducts in C3H10T1/2 cells, in stark contrast to B[a]P which generated a major adduct identified as anti-BPDE-dGuo [1]. The DNA damage profiles between the two compounds differed both qualitatively and quantitatively [1].

DNA Damage Comet Assay 32P-Postlabeling Mechanism

Metabolic Fate Divergence: Quantified Conversion to Six Bis-Diol Metabolites

Incubation of trans-B[a]P-4,5-diol with β-naphthoflavone-induced rat liver microsomes results in metabolism to six distinct major products, all identified as bis-diols: two diastereomers each of trans,trans-B[a]P-4,5:7,8-bis-diol, trans,trans-B[a]P-4,5:9,10-bis-diol, and the unusual trans,trans-B[a]P-1,2:4,5-bis-diol [1]. This profile is specific to the 4,5-diol and differs from the metabolism of other dihydrodiols.

Biotransformation Metabolomics Microsomes

Pro-Drug Behavior: Quantified Formation of Four DNA Adducts via Bis-Diol Intermediates

While trans-B[a]P-4,5-diol itself does not form stable DNA adducts in cells, its further microsomal activation generates four distinct stable polar DNA adducts with calf thymus DNA [1]. These adducts are derived specifically from the trans,trans-B[a]P-4,5:7,8-bis-diol intermediates.

DNA Adductomics Metabolic Activation Pro-carcinogen

Trans Stereochemistry Confers Superior Analytical Utility and Higher Reactivity

The trans-form of the 4,5-dihydrodiol is the primary metabolite formed from B[a]P via enzymatic hydration of the 4,5-oxide [1]. Compared to the cis-isomer, the trans-form exhibits stronger light absorption and higher reactivity, which has been demonstrated for related K-region diols [2]. This makes the trans-isomer the analytically relevant standard for quantifying metabolic flux through the K-region pathway.

Stereochemistry Analytical Standard Reactivity

Cell Line Specificity: C3H10T1/2 Cells Do Not Metabolically Form K-Region Diols, Enabling Isolated Pathway Studies

The C3H10T1/2 mouse embryo fibroblast cell line does not metabolize B[a]P to the K-region 4,5-dihydrodiol, providing a unique system to study the independent genotoxic effects of the diol without interference from other metabolites [1]. This contrasts with metabolically competent cells where multiple pathways operate simultaneously.

C3H10T1/2 Metabolic Competence Pathway Isolation

Primary Research and Analytical Applications for trans-Benzo[a]pyrene-4,5-dihydrodiol Procurement


Analytical Reference Standard for Quantifying K-Region Metabolic Flux

Procure trans-B[a]P-4,5-diol as a certified reference material for HPLC, LC-MS, or GC-MS methods to accurately quantify the formation of this specific metabolite in microsomal incubations, cell culture media, or biological samples. Its distinct trans-stereochemistry, as the primary enzymatic product [1], is essential for establishing valid calibration curves and assessing the activity of the K-region pathway.

Investigating Adduct-Independent Genotoxicity Mechanisms in C3H10T1/2 Cells

Use trans-B[a]P-4,5-diol in C3H10T1/2 cell assays to study DNA damage and morphological transformation that occurs in the absence of stable covalent DNA adduct formation [1]. This application leverages the cell line's inability to produce K-region diols endogenously, allowing for the isolated examination of a non-classical genotoxicity pathway [1].

Substrate for Defining Downstream Bis-Diol and DNA Adduct Pathways

Employ trans-B[a]P-4,5-diol as a defined metabolic substrate in microsomal or recombinant enzyme systems to generate and characterize its six downstream bis-diol metabolites and the four resulting stable polar DNA adducts [2]. This is critical for building comprehensive metabolic maps and for identifying biomarkers of exposure to B[a]P via the K-region.

Calibration and Validation of Genotoxicity Assays for Structure-Activity Studies

Given its unique genotoxic profile—potent cellular transformation comparable to B[a]P but with a distinct DNA damage mechanism [1]—trans-B[a]P-4,5-diol serves as a critical control compound. It is used to validate and calibrate a suite of genotoxicity assays (e.g., comet assay, transformation assay) for structure-activity relationship (SAR) studies of PAH metabolites.

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